5-Ethoxy-3-phenylpyridazine
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Overview
Description
5-Ethoxy-3-phenylpyridazine is a heterocyclic compound belonging to the pyridazine family. Pyridazines are characterized by a six-membered ring containing two adjacent nitrogen atoms. This compound is of interest due to its potential pharmacological activities and its role as a building block in the synthesis of various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethoxy-3-phenylpyridazine typically involves the reaction of hydrazine derivatives with appropriate ketones or esters. One common method includes the cyclization of phenylhydrazone derivatives with ethyl acetoacetate under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid, and the mixture is heated to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for reagent addition and temperature control is common to maintain the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions: 5-Ethoxy-3-phenylpyridazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding pyridazinone derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its reduced forms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products:
Oxidation: Pyridazinone derivatives.
Reduction: Reduced pyridazine derivatives.
Substitution: Various substituted pyridazine derivatives depending on the reagents used.
Scientific Research Applications
5-Ethoxy-3-phenylpyridazine has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases, including cardiovascular and inflammatory conditions.
Industry: It is used in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Ethoxy-3-phenylpyridazine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as cyclooxygenase, which plays a role in inflammation. It also affects calcium ion influx, which is crucial for various cellular processes, including platelet aggregation .
Comparison with Similar Compounds
4-Ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone (Emorfazone): Known for its analgesic and anti-inflammatory properties.
2-(3,4-Difluorophenyl)-4-(3-hydroxy-3-methylbutoxy)-5-(4-methanesulfonylphenyl)-2H-pyridazin-3-one (ABT-963): A potent cyclooxygenase-2 inhibitor.
Uniqueness: 5-Ethoxy-3-phenylpyridazine stands out due to its unique combination of an ethoxy group and a phenyl ring, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its potential therapeutic applications make it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C12H12N2O |
---|---|
Molecular Weight |
200.24 g/mol |
IUPAC Name |
5-ethoxy-3-phenylpyridazine |
InChI |
InChI=1S/C12H12N2O/c1-2-15-11-8-12(14-13-9-11)10-6-4-3-5-7-10/h3-9H,2H2,1H3 |
InChI Key |
UQLDZXQCUOXCJI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=NN=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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